3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
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Overview
Description
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with chlorine, ethyl, and fluorine groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form an amine.
Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The chlorinated intermediate is ethylated using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.
Oxidation and Reduction: Products include oxidized or reduced sulfonamide derivatives.
Scientific Research Applications
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent in organic synthesis.
N-Ethylbenzenesulfonamide: Similar structure but lacks the chlorine and fluorine substituents.
3-Chloro-2-fluorobenzenesulfonamide: Similar structure but lacks the ethyl group.
Uniqueness
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of all three substituents (chlorine, ethyl, and fluorine) on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potency and selectivity in various applications.
Biological Activity
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, including its mechanism of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Sulfonamide Group : Known for its antibacterial properties.
- Chlorine Atom : Substituted at the para position relative to the sulfonamide group.
- Fluorine Atom : Present in the ortho position, which may influence its biological activity.
The chemical formula can be represented as C9H10ClFNO2S. The presence of both chlorine and fluorine atoms is notable as these halogens can enhance the compound's reactivity and biological efficacy.
Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial growth and proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. A comparative analysis of similar compounds suggests that modifications in the sulfonamide structure can significantly influence their efficacy. For instance, compounds with different halogen substitutions or alkyl groups have been shown to exhibit enhanced or reduced antibacterial properties .
Table 1: Antimicrobial Activity Comparison
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
N-Ethyl-o-toluenesulfonamide | S. aureus | 16 µg/mL |
N,N-Dimethyl-N-(4-methylphenyl)benzenesulfonamide | Pseudomonas aeruginosa | 64 µg/mL |
Study on Enzyme Inhibition
A study highlighted that derivatives of sulfonamides, including those structurally related to this compound, showed significant inhibition against carbonic anhydrases (CAs), particularly CA IX. The IC50 values ranged from 10.93 to 25.06 nM for CA IX, indicating strong selectivity and potential therapeutic applications in cancer treatment .
Cellular Uptake and Apoptosis Induction
In cellular models, certain sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positivity by 22-fold compared to control suggests that these compounds may also possess anticancer properties beyond their antimicrobial effects .
Properties
Molecular Formula |
C8H9ClFNO2S |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-N-ethyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
InChI Key |
KOAPGLXZAOYXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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